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Compound of Interest

Compound Name: 4-Ethyl-3,6-dimethyloctane

Cat. No.: B15455910

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural
validation of the branched alkane, 4-Ethyl-3,6-dimethyloctane. The information presented
herein is essential for researchers in organic synthesis, quality control, and drug development
who rely on accurate structural elucidation. This document outlines the expected data from key
spectroscopic methods, details the experimental protocols for obtaining this data, and
compares these techniques with alternative analytical approaches.

Structural Overview

4-Ethyl-3,6-dimethyloctane is a saturated hydrocarbon with the molecular formula C12Hz26 and
a molecular weight of approximately 170.34 g/mol .[1][2] Its branched structure presents a
unique spectroscopic fingerprint that can be definitively identified through a combination of
analytical techniques.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for 4-Ethyl-3,6-dimethyloctane
from *H NMR, 13C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Table 1: Predicted *H NMR Chemical Shifts (CDCls, 400 MHZz)
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
CHs (C1, C8) ~0.8-0.9 Triplet 6H
CHs (on C3, C6) ~0.8-0.9 Doublet 6H
CH: (C2, C7) ~1.2-1.4 Multiplet 4H
CH (C3, C6) ~1.4-1.6 Multiplet 2H
CHz (C5) ~1.1-1.3 Multiplet 2H
CH (C4) ~1.3-15 Multiplet 1H
CHz (ethyl group) ~1.2-14 Multiplet 2H
CHs (ethyl group) ~0.8-0.9 Triplet 3H

Table 2: Predicted 13C NMR Chemical Shifts (CDCls, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C1,Cs8 ~14
Cc2,C7 ~ 23
C3, C6 ~ 32
c4 ~ 45
C5 ~ 30
Methyls on C3, C6 ~19
Ethyl CH: ~25
Ethyl CHs ~11

Table 3: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment lon Relative Abundance
170 [C12H26]"" (Molecular lon) Very Low / Absent
141 [M - C2oHs]* Moderate
127 [M - C3H7]* Moderate
99 [M - CsH11]* High
85 [CoH13]* High
71 [CsH11]* High
57 [CaHo]* Base Peak
43 [C3H7]* High
29 [C2Hs]* Moderate
Table 4: Predicted Infrared (IR) Spectroscopy Peaks
Wavenumber (cm~—2) Vibration Type Intensity
2962-2853 C-H Stretch (sp3) Strong
1465 C-H Bend (CH2) Medium
1378 C-H Bend (CH5) Medium

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

'H and **C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.
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Sample Preparation:

e Dissolve approximately 5-10 mg of 4-Ethyl-3,6-dimethyloctane in 0.5-0.7 mL of deuterated
chloroform (CDCls).

e Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Tune and shim the probe to the sample.

e Acquire the spectrum using a standard single-pulse experiment.

e Set the spectral width to cover the range of -2 to 12 ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

e Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise
ratio.

e Process the data with Fourier transformation, phase correction, and baseline correction.
» Reference the spectrum to the residual CHCIs peak at 7.26 ppm.
 Integrate all signals.

13C NMR Acquisition:

Switch the probe to the 13C nucleus.

e Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover the range of 0 to 220 ppm.

o Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

e Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance
of 13C.
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e Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDClIs triplet at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern to confirm the
molecular formula and connectivity.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization
(El) source.

Sample Preparation:

o Prepare a dilute solution of 4-Ethyl-3,6-dimethyloctane (approximately 1 mg/mL) in a
volatile organic solvent such as hexane or dichloromethane.

GC-MS Analysis:

Inject 1 pL of the prepared solution into the GC.
e Use a suitable capillary column (e.g., DB-5ms) for separation.

e Set the oven temperature program to start at a low temperature (e.g., 50°C) and ramp up to
a higher temperature (e.g., 250°C) to ensure proper elution.

e The eluent from the GC is directly introduced into the EIl source of the mass spectrometer.
o Set the ionization energy to 70 eV.

e Acquire mass spectra over a mass range of m/z 20-300.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule. For an alkane, this will
primarily be C-H bonds.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated
Total Reflectance (ATR) accessory.
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Sample Preparation (Neat Liquid):
e Place a single drop of neat 4-Ethyl-3,6-dimethyloctane directly onto the ATR crystal.

 Alternatively, for a transmission spectrum, place a drop of the liquid between two salt plates
(e.g., NaCl or KBr) to create a thin film.

FTIR-ATR Analysis:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

Place the sample on the crystal and apply pressure to ensure good contact.

Acquire the spectrum over the range of 4000-400 cm~1,

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Clean the crystal thoroughly after the measurement.

Visualization of the Spectroscopic Validation
Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of 4-
Ethyl-3,6-dimethyloctane.
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Spectroscopic Validation Workflow for 4-Ethyl-3,6-dimethyloctane

Sample

4-Ethyl-3,6-dimethyloctane

opic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H & 13C) (GC-MS) (FTIR-ATR)

Data Interpretation

Connectivity & Molecular Weight & Functional Groups
Proton/Carbon Environments Fragmentation Pattern (C-H bonds)

Confirmed Structure of
4-Ethyl-3,6-dimethyloctane

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of 4-Ethyl-3,6-dimethyloctane.

Comparison with Alternative Structural Elucidation
Methods

While the combination of NMR, MS, and IR spectroscopy is powerful for structural elucidation,
other techniques can provide complementary or, in some cases, primary structural information.

Table 5: Comparison of Structural Elucidation Techniques
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Technique

Information
Provided

Advantages

Disadvantages

Spectroscopy (NMR,
MS, IR)

Detailed connectivity,
molecular weight,
functional groups, and
3D structure
(advanced NMR).

Provides a complete
structural picture.
Non-destructive
(NMR, IR). High
sensitivity (MS).

Can be complex to
interpret. Requires
specialized
instrumentation and

expertise.

Gas Chromatography
(GC)

Retention time, which
can be compared to a
known standard.

Purity assessment.

High resolution for
separating isomers.
Quantitative analysis

is straightforward.

Does not provide
direct structural
information on its own.
Requires a reference
standard for

identification.

Elemental Analysis

Provides the empirical
formula by
determining the
percentage
composition of
elements (C, H, N, S,

etc.).

Confirms the
elemental composition
and helps to
determine the

molecular formula.

Does not provide
information about the
connectivity of atoms.

Destructive technique.

X-ray Crystallography

Provides the exact
three-dimensional
arrangement of atoms

in a crystalline solid.

Unambiguous
structural

determination.

The compound must
be crystalline. Not
suitable for liquids or

amorphous solids.

In conclusion, while techniques like Gas Chromatography and Elemental Analysis can provide

valuable supporting data, the comprehensive structural elucidation of a novel or synthesized

compound like 4-Ethyl-3,6-dimethyloctane relies heavily on the detailed insights provided by

NMR, Mass Spectrometry, and IR Spectroscopy. The synergistic use of these spectroscopic

methods allows for a confident and unambiguous validation of the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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